REACTION_CXSMILES
|
[P:1]([O:6]C)([O:4][CH3:5])[O:2][CH3:3].Cl[C:9]1[N:14]([CH3:15])[S:13](=[O:17])(=[O:16])[N:12]=[C:11]([O:18][CH3:19])[N:10]=1>C1(C)C=CC=CC=1>[CH3:15][N:14]1[S:13](=[O:17])(=[O:16])[N:12]=[C:11]([O:18][CH3:19])[N:10]=[C:9]1[P:1]([O:2][CH3:3])([O:4][CH3:5])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NS(N1C)(=O)=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solution was decanted off from the small amount of tacky residue
|
Type
|
CUSTOM
|
Details
|
was freed from volatile constituents at 80° C.
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 300 parts of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the solution was chromatographed over neutral aluminum oxide
|
Type
|
CUSTOM
|
Details
|
After evaporating down under reduced pressure, 192 parts (96% of theory) of 6-methyl-3-methoxy-5-dimethylphosphono-6H-1,2,4,6-thiatriazine-1,1-dioxide of nD25 =1.4998
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC(=NS1(=O)=O)OC)P(=O)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |